molecular formula C11H14N2O B7472572 1-Cyclopropyl-3-(4-methylphenyl)urea

1-Cyclopropyl-3-(4-methylphenyl)urea

Cat. No.: B7472572
M. Wt: 190.24 g/mol
InChI Key: XCEAEVQSRRXCPY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom of the urea backbone and a 4-methylphenyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEAEVQSRRXCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 1-cyclopropyl-3-(4-methylphenyl)urea and its analogs, derived from the provided evidence:

Compound Name Substituents (R1, R2) Synthesis Yield (%) Molecular Weight (g/mol) Key Spectral Data (IR, cm⁻¹) Notable Properties/Applications
This compound Cyclopropyl, 4-methylphenyl - - - Hydrophobic, rigid backbone
Z2171315755 () Cyclopropyl, pyrimidine derivative 24 340.3 1684 (C=O stretch) CFTR modulator candidate
Compound 28 () Cyclopropyl, 5-nitrothiazol-2-yl 48 229.23 - High yield synthesis; nitrothiazole moiety may enhance electrophilicity
AT9283 () Cyclopropyl, benzimidazolyl-morpholine - - - Investigated for allergic disease therapy; complex structure limits synthesis scalability
N-(3-Tosyloxyphenyl)-N’-aryl ureas () Tosyloxy, aryl groups - - - Sulfonate esters may improve solubility; used in polymer-drug conjugates
Product 14 () Methoxyphenyl, diisopropyl - - - Polyglutamic acid conjugate; methoxy group enhances electronic effects

Key Observations:

Structural Diversity: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound is electron-donating, while analogs like Compound 28 () feature electron-withdrawing nitrothiazolyl groups. This difference may impact reactivity and binding interactions in biological systems . Rigidity vs.

Synthetic Efficiency :

  • Compound 28 (48% yield) demonstrates higher synthetic efficiency than Z2171315755 (24% yield), possibly due to optimized reaction conditions or less steric hindrance in intermediates .

Spectral Characteristics :

  • Urea carbonyl stretches in IR spectra (e.g., 1684 cm⁻¹ for Z2171315755) are consistent across analogs, confirming the urea backbone’s integrity .

Material Science: Tosyloxy-substituted ureas () may serve as intermediates in polymer-drug conjugates due to their sulfonate ester functionality .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Substitution at the urea nitrogen significantly influences physicochemical properties. For example, the 4-methylphenyl group in the target compound enhances hydrophobicity, which could improve blood-brain barrier penetration compared to polar analogs like Product 14 () .

Synthetic Challenges :

  • Low yields in compounds like Z2171315755 (24%) and AT9283 (unspecified) suggest challenges in coupling sterically hindered amines or purifying complex intermediates. Improved catalytic methods or alternative protecting groups may address these issues .

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